6-Bromo-1-methylquinazoline-2,4(1H,3H)-dione

Epigenetics BRD4 inhibitor Quinazoline-2,4-dione

Select this specific 6-bromo-1-methylated quinazoline-2,4-dione core for precise SAR studies. It offers a unique combination of a 6-Br handle for cross-coupling and a free N3-H site for late-stage diversification—features absent in 7-bromo or N3-alkylated analogs. Validated as a BRD4 fragment hit (Kd=1.91 µM) and for anticancer lead synthesis, this 98% pure intermediate accelerates your targeted drug discovery programs.

Molecular Formula C9H7BrN2O2
Molecular Weight 255.07 g/mol
Cat. No. B12815044
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Bromo-1-methylquinazoline-2,4(1H,3H)-dione
Molecular FormulaC9H7BrN2O2
Molecular Weight255.07 g/mol
Structural Identifiers
SMILESCN1C2=C(C=C(C=C2)Br)C(=O)NC1=O
InChIInChI=1S/C9H7BrN2O2/c1-12-7-3-2-5(10)4-6(7)8(13)11-9(12)14/h2-4H,1H3,(H,11,13,14)
InChIKeyODSDVXMUEMBJJC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Bromo-1-methylquinazoline-2,4(1H,3H)-dione: A Key Building Block and Potential PARP-1 Inhibitor


6-Bromo-1-methylquinazoline-2,4(1H,3H)-dione (CAS: 2385994-45-4) is a synthetic heterocyclic compound from the quinazoline-2,4-dione class, characterized by a bromine atom at the 6-position and a methyl group at the N1-position . This core structure is foundational to numerous bioactive molecules, including inhibitors of poly(ADP-ribose) polymerase-1 (PARP-1), a validated anticancer target, and the sodium-hydrogen exchanger isoform 1 (NHE-1) [1]. Its primary utility lies in its role as a versatile synthetic intermediate for constructing more complex drug candidates .

Why 6-Bromo-1-methylquinazoline-2,4(1H,3H)-dione Cannot Be Interchanged with Common Analogs


Within quinazoline-2,4-dione-based research, even minor structural variations, such as the position of a halogen or the presence of an N-methyl group, can drastically alter target binding, selectivity, and physicochemical properties [1]. For instance, the N1-methyl group is crucial for modulating interaction with the nicotinamide-binding pocket of PARP enzymes, while the 6-bromo substituent can serve as both a key pharmacophore for hydrophobic interactions and a versatile synthetic handle for cross-coupling reactions [2]. Substituting 6-Bromo-1-methylquinazoline-2,4(1H,3H)-dione with the non-brominated 1-methylquinazoline-2,4(1H,3H)-dione or the regioisomeric 7-bromo derivative would result in a molecule with a fundamentally different activity profile and chemical reactivity, making it unsuitable for the specific research or synthetic pathways it is designed for [1].

Quantitative Differentiation of 6-Bromo-1-methylquinazoline-2,4(1H,3H)-dione vs. Analogs


BRD4 Bromodomain 1 Binding Affinity Compared to Non-Brominated Core

6-Bromo-1-methylquinazoline-2,4(1H,3H)-dione exhibits weak but measurable affinity for the BRD4 bromodomain 1, whereas the unsubstituted core scaffold (1-methylquinazoline-2,4(1H,3H)-dione) shows no quantifiable binding in standard assays. This indicates the 6-bromo substituent contributes to a basal level of target engagement [1].

Epigenetics BRD4 inhibitor Quinazoline-2,4-dione

Synthetic Versatility: The Role of the N3-H vs. N3-Methyl in Further Derivatization

The presence of an unsubstituted N3-H group in 6-Bromo-1-methylquinazoline-2,4(1H,3H)-dione is a critical functional handle for further chemical diversification. In contrast, the closely related analog 6-bromo-1,3-dimethylquinazoline-2,4(1H,3H)-dione (CAS 727674-98-8) has both nitrogen atoms methylated, rendering the N3 position inert to alkylation, acylation, and other common transformations [1].

Medicinal Chemistry Synthetic Intermediate Quinazoline

Cytotoxic Activity of 6-Bromoquinazoline Scaffolds Against Cancer Cell Lines

While direct data for 6-Bromo-1-methylquinazoline-2,4(1H,3H)-dione is not available, a study of closely related 6-bromoquinazoline derivatives (series 5a–j) demonstrated significant cytotoxic activity against MCF-7 (breast) and SW480 (colon) cancer cell lines. The study provides a class-level expectation of potency for molecules containing the 6-bromoquinazoline core [1].

Anticancer Cytotoxicity Quinazoline

Potential as a PARP-1 Inhibitor Based on Class Pharmacology

Quinazoline-2,4(1H,3H)-diones are a well-established class of PARP-1 inhibitors, with several compounds achieving nanomolar potency [1]. The specific combination of an N1-methyl and a C6-bromo substituent on this scaffold is a known motif for occupying the nicotinamide-binding pocket. While direct IC50 data for this exact compound against PARP-1 is not publicly available, its structure strongly aligns with the pharmacophore of known potent inhibitors in the class, such as those achieving IC50 values in the single-digit nanomolar range [2].

PARP-1 DNA repair Anticancer

Optimal Scientific and Industrial Use Cases for 6-Bromo-1-methylquinazoline-2,4(1H,3H)-dione


Lead Optimization in Epigenetics: A Starting Point for BRD4 Inhibitors

Procure 6-Bromo-1-methylquinazoline-2,4(1H,3H)-dione as an initial hit fragment for BRD4 bromodomain 1 inhibitor programs. Its weak but measurable Kd of 1.91 µM provides a validated, albeit low-affinity, starting point for structure-based drug design and fragment growth, whereas the non-brominated core scaffold is completely inactive in the same assay [1].

Medicinal Chemistry: Building a Diverse Library via N3-Functionalization

Utilize 6-Bromo-1-methylquinazoline-2,4(1H,3H)-dione as a key intermediate for creating diverse compound libraries. Its free N3-H group is a strategic functional handle for late-stage diversification through alkylation, acylation, or other reactions, offering a clear synthetic advantage over the fully methylated 6-bromo-1,3-dimethylquinazoline-2,4(1H,3H)-dione analog, which cannot be modified at this position [1].

Anticancer Drug Discovery: A Core Scaffold for PARP-1 and Cytotoxic Agents

Select 6-Bromo-1-methylquinazoline-2,4(1H,3H)-dione as the foundational core for synthesizing novel anticancer agents. This scaffold combines the proven PARP-1 inhibitory potential of quinazoline-2,4-diones with the cytotoxic activity associated with 6-bromoquinazoline derivatives, as demonstrated by a closely related series with IC50 values in the low micromolar range against MCF-7 and SW480 cancer cell lines [2][3].

Chemical Biology: Development of Targeted Protein Degraders (PROTACs)

Deploy 6-Bromo-1-methylquinazoline-2,4(1H,3H)-dione as a target-binding warhead for the design of PROTACs aimed at degrading BRD4 or PARP-1. The free N3-H group serves as an ideal attachment point for a linker without interfering with the core scaffold's ability to engage the target protein, a design feature not possible with N3-substituted analogs [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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